![molecular formula C20H16N2O5S2 B2901403 Methyl 4-(2-oxo-2-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)amino)acetamido)benzoate CAS No. 1797547-81-9](/img/structure/B2901403.png)
Methyl 4-(2-oxo-2-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)amino)acetamido)benzoate
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Overview
Description
“Methyl 4-(2-oxo-2-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)amino)acetamido)benzoate” is a complex organic compound that incorporates a thiophene nucleus . Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds is characterized by a five-membered ring made up of one sulfur atom . The specific structure of “Methyl 4-(2-oxo-2-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)amino)acetamido)benzoate” is not explicitly mentioned in the search results.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific compound and reaction conditions. For instance, the Suzuki–Miyaura coupling reaction is a commonly used method for carbon–carbon bond formation in thiophene derivatives .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “Methyl 4-(2-oxo-2-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)amino)acetamido)benzoate” are not explicitly mentioned in the search results.Scientific Research Applications
Anti-Inflammatory Properties
Thiophene derivatives, including our compound of interest, have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anti-Psychotic Applications
Thiophene derivatives have shown anti-psychotic effects . This suggests that they could be used in the treatment of various psychiatric disorders.
Anti-Arrhythmic Effects
These compounds have demonstrated anti-arrhythmic properties . This means they could potentially be used in the treatment of irregular heartbeats.
Anti-Anxiety Applications
Thiophene derivatives have also shown anti-anxiety effects . This suggests potential applications in the treatment of anxiety disorders.
Anti-Fungal Properties
These compounds have been found to possess anti-fungal properties . This makes them potential candidates for the development of new anti-fungal medications.
Antioxidant Properties
Thiophene derivatives have demonstrated antioxidant properties . This suggests potential applications in the prevention of diseases caused by oxidative stress.
Anti-Mitotic Effects
These compounds have shown anti-mitotic effects . This means they could potentially be used in the treatment of diseases characterized by abnormal cell division, such as cancer.
Anti-Microbial Properties
Thiophene derivatives have been found to possess anti-microbial properties . This makes them potential candidates for the development of new anti-microbial medications.
Future Directions
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to exhibit a wide range of therapeutic properties . They have been used in the advancement of organic semiconductors and have shown pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, which is a common method for forming carbon-carbon bonds, might be involved in the synthesis of such compounds . In the SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects . For instance, they play a vital role in the advancement of organic semiconductors . Moreover, molecules with the thiophene ring system exhibit many pharmacological properties .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties . They have shown pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
methyl 4-[[2-oxo-2-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methylamino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S2/c1-27-20(26)12-2-4-14(5-3-12)22-19(25)18(24)21-10-15-6-7-16(29-15)17(23)13-8-9-28-11-13/h2-9,11H,10H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBRWRSJHJIGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-oxo-2-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)amino)acetamido)benzoate |
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